molecular formula C19H37ISi B14232324 (2-Hexyl-1-iododeca-1,3-dien-1-yl)(trimethyl)silane CAS No. 565435-41-8

(2-Hexyl-1-iododeca-1,3-dien-1-yl)(trimethyl)silane

Cat. No.: B14232324
CAS No.: 565435-41-8
M. Wt: 420.5 g/mol
InChI Key: REDSIWAHRIBLDX-UHFFFAOYSA-N
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Description

(2-Hexyl-1-iododeca-1,3-dien-1-yl)(trimethyl)silane is an organosilicon compound with the molecular formula C19H37ISi This compound contains a silicon atom bonded to three methyl groups and a complex organic moiety, which includes an iodine atom and a conjugated diene system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hexyl-1-iododeca-1,3-dien-1-yl)(trimethyl)silane typically involves the following steps:

    Formation of the Diene System: The diene system can be synthesized through a series of reactions starting from simple alkenes or alkynes. For example, a hexyl-substituted alkyne can undergo a hydroiodination reaction to introduce the iodine atom.

    Introduction of the Trimethylsilyl Group: The trimethylsilyl group can be introduced using a silylation reagent such as trimethylsilyl chloride (TMSCl) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the laboratory synthesis methods, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(2-Hexyl-1-iododeca-1,3-dien-1-yl)(trimethyl)silane can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The diene system can participate in oxidation and reduction reactions, leading to the formation of different products.

    Cross-Coupling Reactions: The compound can be used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used.

    Cross-Coupling Reactions: Palladium catalysts and organoboron reagents are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while cross-coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

(2-Hexyl-1-iododeca-1,3-dien-1-yl)(trimethyl)silane has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2-Hexyl-1-iododeca-1,3-dien-1-yl)(trimethyl)silane depends on the specific application and reaction it is involved in. Generally, the compound can act as a nucleophile or electrophile in various chemical reactions. The presence of the iodine atom and the conjugated diene system allows it to participate in a wide range of chemical transformations, making it a versatile reagent in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    (4-Ethenyl-2-hexyl-1-iododeca-1,3-dien-1-yl)(trimethyl)silane: This compound is similar in structure but contains an ethenyl group instead of a hexyl group.

    (2-Hexyl-1-iodo-4-methyldeca-1,3-dien-1-yl)(trimethyl)silane): This compound has a methyl group in place of one of the hydrogen atoms in the diene system.

Uniqueness

The uniqueness of (2-Hexyl-1-iododeca-1,3-dien-1-yl)(trimethyl)silane lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. The presence of both silicon and iodine in the molecule provides unique reactivity that is not commonly found in other compounds.

Properties

CAS No.

565435-41-8

Molecular Formula

C19H37ISi

Molecular Weight

420.5 g/mol

IUPAC Name

(2-hexyl-1-iododeca-1,3-dienyl)-trimethylsilane

InChI

InChI=1S/C19H37ISi/c1-6-8-10-12-13-15-17-18(16-14-11-9-7-2)19(20)21(3,4)5/h15,17H,6-14,16H2,1-5H3

InChI Key

REDSIWAHRIBLDX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=CC(=C([Si](C)(C)C)I)CCCCCC

Origin of Product

United States

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